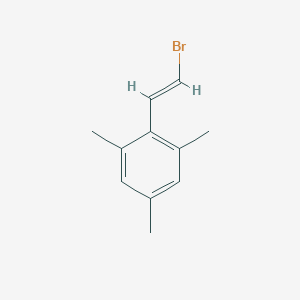
(E)-beta-Bromo-2,4,6-trimethylstyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-beta-Bromo-2,4,6-trimethylstyrene is an organic compound characterized by the presence of a bromine atom and three methyl groups attached to a styrene backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Bromo-2,4,6-trimethylstyrene typically involves the bromination of 2,4,6-trimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4,6-trimethylstyrene under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: (E)-beta-Bromo-2,4,6-trimethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Addition: Electrophiles like HBr or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dibromo derivatives or other addition products.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
科学的研究の応用
(E)-beta-Bromo-2,4,6-trimethylstyrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-beta-Bromo-2,4,6-trimethylstyrene involves its interaction with various molecular targets. The bromine atom and the styrene moiety can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to specific biological effects.
類似化合物との比較
(E)-beta-Bromo-2,4,6-trimethylstyrene: can be compared with other brominated styrenes and methyl-substituted styrenes.
Bromostyrene: Similar in structure but lacks the methyl groups.
Trimethylstyrene: Similar in structure but lacks the bromine atom.
Uniqueness:
- The presence of both bromine and three methyl groups in this compound imparts unique reactivity and properties compared to its analogs. This combination enhances its utility in specific synthetic and research applications, making it a valuable compound in various fields.
This comprehensive overview highlights the significance of this compound in organic chemistry and its potential applications across different scientific domains
特性
IUPAC Name |
2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h4-7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCWWZAJNJNJY-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849728-09-2 |
Source


|
| Record name | 2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2680469.png)
![4-chloro-2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2680471.png)
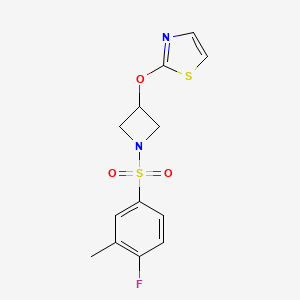
![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

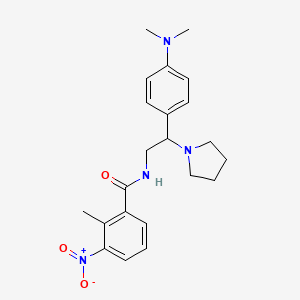
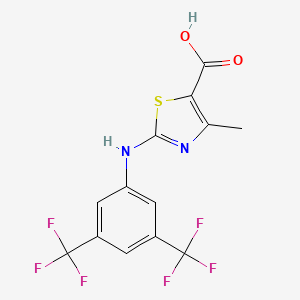
![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)
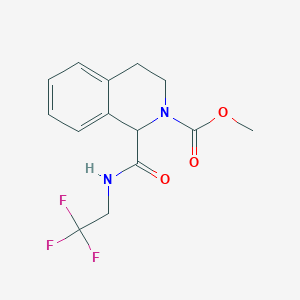
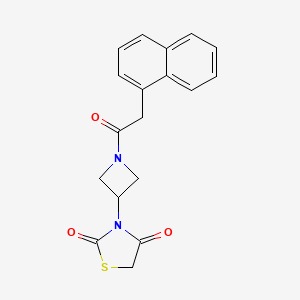
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2680487.png)
![3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2680490.png)
